N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
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Overview
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H10BrCl2NO2 . The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.06 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antitumor Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide and related compounds have been explored for their potential antitumor activities. For instance, phenoxybenzamine hydrochloride, a compound with a similar structure, has shown significant inhibitory effects on the proliferation of glioma cell lines, including U251 and U87MG, in a dose-dependent manner. It reduced the malignancy of glioma in terms of migration and invasion and also suppressed tumorigenic capacity both in vitro and in vivo by inhibiting the TrkB-Akt pathway, indicating a potential mechanism for tumor suppression (Lin et al., 2016).
Synthesis and Crystal Structure
Research into compounds similar to this compound often involves synthesis and characterization to understand their properties and potential applications better. For example, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized, showing slightly better inhibition than suberoylanilide hydroxamic acid (SAHA) in certain cancer cell lines, which could indicate potential for antitumor applications (He et al., 2014).
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302-H314 indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO3/c27-18-12-15-24(22(16-18)25(30)21-8-4-5-9-23(21)28)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVZHYPYZFIAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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